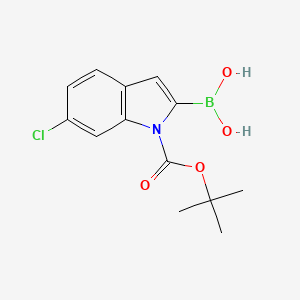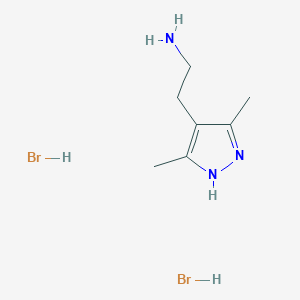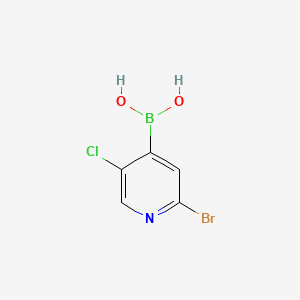
2-Bromo-5-chloropyridine-4-boronic acid
Übersicht
Beschreibung
2-Bromo-5-chloropyridine-4-boronic acid is a chemical compound with the molecular formula C5H4BBrClNO2 . It has a molecular weight of 236.26 g/mol . It is a solid substance that should be stored at 2-8°C .
Molecular Structure Analysis
The InChI code for 2-Bromo-5-chloropyridine-4-boronic acid is 1S/C5H4BBrClNO2/c7-5-1-3 (6 (10)11)4 (8)2-9-5/h1-2,10-11H . This indicates the presence of bromine, chlorine, and boronic acid functional groups attached to a pyridine ring.Chemical Reactions Analysis
Boronic acid esters, such as 2-Bromo-5-chloropyridine-4-boronic acid, can undergo transesterification and metathesis reactions . They can also participate in palladium-catalyzed homo-coupling reactions to give the corresponding biaryl .Physical And Chemical Properties Analysis
2-Bromo-5-chloropyridine-4-boronic acid has a molecular weight of 236.26 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors . Its exact mass and monoisotopic mass are 234.92070 g/mol . The compound has a topological polar surface area of 53.4 Ų .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Cross-Coupling
2-Bromo-5-chloropyridine-4-boronic acid: is a pivotal reagent in the Suzuki–Miyaura cross-coupling (SM) reaction . This reaction is a cornerstone in organic chemistry, allowing for the formation of carbon-carbon bonds under mild conditions. The boronic acid moiety of this compound reacts with various halide-containing compounds in the presence of a palladium catalyst, leading to the synthesis of biaryl structures which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.
Protodeboronation Studies
The compound’s stability and reactivity make it suitable for studies in protodeboronation reactions . These reactions are crucial for understanding the removal of the boron group post-synthesis, which is a significant step in the modification of organic molecules. The insights gained from such studies can lead to the development of new synthetic methodologies.
Positron Emission Tomography (PET) Radioligands
In the field of medical imaging, 2-Bromo-5-chloropyridine-4-boronic acid has been used in the preparation of PET radioligands . These radioligands are essential for visualizing and quantifying physiological functions at the molecular level, providing valuable information for the diagnosis and treatment of diseases.
Synthesis of Orexin Receptor Antagonists
This compound has been utilized in the synthesis of orexin receptor antagonists . These antagonists have therapeutic potential in treating sleep disorders, such as insomnia, by regulating the orexin system that promotes wakefulness.
Microsomal Prostaglandin E Synthase-1 Inhibitors
The boronic acid is also a key ingredient in the synthesis of microsomal prostaglandin E synthase-1 inhibitors . These inhibitors are studied for their anti-inflammatory properties and potential use in treating conditions like arthritis and cancer.
Agrochemicals and Dyestuff Intermediates
Due to its reactive halogen groups, 2-Bromo-5-chloropyridine-4-boronic acid serves as an important intermediate in the synthesis of agrochemicals and dyestuffs . These applications highlight the compound’s role in creating compounds that protect crops and contribute to the development of new dyes.
Development of Novel Boronic Acids and Esters
Researchers have used 2-Bromo-5-chloropyridine-4-boronic acid to develop new halopyridinylboronic acids and esters . These novel compounds expand the toolkit available to chemists for creating more complex and functionalized molecules.
Pharmaceutical Intermediates
Lastly, the compound’s utility extends to its role as a pharmaceutical intermediate . It is involved in the Suzuki-Miyaura coupling processes that are fundamental in the synthesis of a wide range of pharmaceutical compounds, demonstrating its versatility and importance in drug development.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302+H312+H332;H315;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin and eye irritation and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/clothing/eye protection/face protection .
Zukünftige Richtungen
The use of boronic acid-based linkages in the synthesis of covalent adaptable networks, such as vitrimers, is a promising area of research . The quick exchange kinetics of these linkages and their easy application in various polymer systems make them ideal for the development of new materials with longer lifetimes and easy recyclability .
Wirkmechanismus
Target of Action
The primary target of 2-Bromo-5-chloropyridine-4-boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 2-Bromo-5-chloropyridine-4-boronic acid . This reaction is a key step in many synthetic procedures, allowing for the formation of complex organic compounds from simpler precursors .
Result of Action
The result of the action of 2-Bromo-5-chloropyridine-4-boronic acid is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This allows for the synthesis of complex organic compounds from simpler precursors .
Action Environment
The action of 2-Bromo-5-chloropyridine-4-boronic acid is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires specific reaction conditions, including the presence of a palladium catalyst . Additionally, the compound should be stored in a closed vessel under -20°C to maintain its stability .
Eigenschaften
IUPAC Name |
(2-bromo-5-chloropyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBrClNO2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBDNRIHMPUZNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1Cl)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657070 | |
| Record name | (2-Bromo-5-chloropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloropyridine-4-boronic acid | |
CAS RN |
1072952-51-2 | |
| Record name | B-(2-Bromo-5-chloro-4-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Bromo-5-chloropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




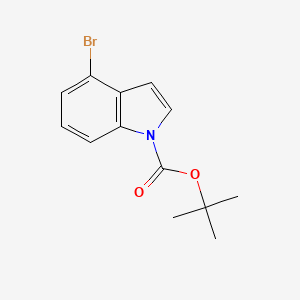
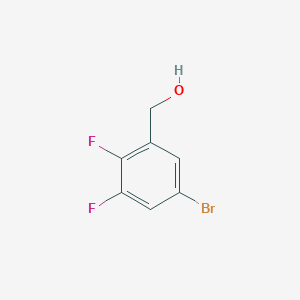
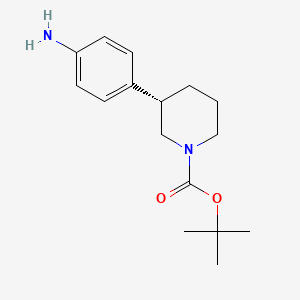
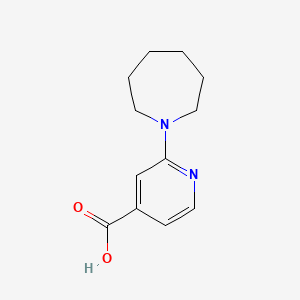
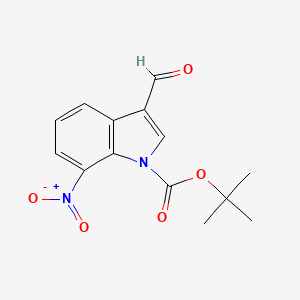
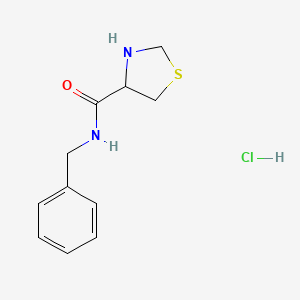
![4-[1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1519879.png)
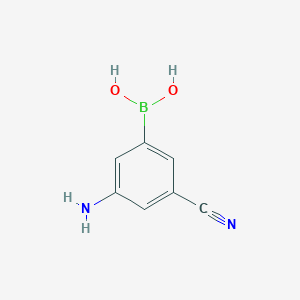
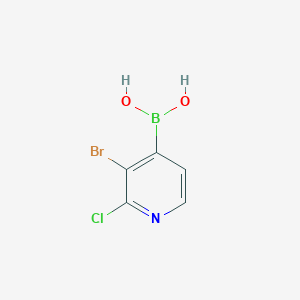
![Tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate](/img/structure/B1519883.png)
